Boc-N-methyl-D-leucine
Description
Significance of N-Methylation in Peptide and Peptidomimetic Design
The introduction of an N-methyl group into a peptide backbone is a minimal yet powerful modification that can significantly improve the pharmacokinetic properties of biologically active peptides. researchgate.netnih.gov This strategy is widely employed to create analogs with specific biological activities, including enzyme inhibitors and receptor antagonists and agonists. researchgate.net Furthermore, N-methylation is a critical tool in combinatorial chemistry for screening new potential drug candidates. researchgate.net
N-methylation significantly impacts the conformational flexibility of the peptide backbone. By introducing steric hindrance, the methyl group restricts the rotation around the peptide bond, thereby reducing the conformational freedom of both the backbone and the amino acid side chains. rsc.org This increased rigidity can lock the peptide into a more biologically active conformation. mdpi.com However, the effect of N-methylation on conformation is complex and position-dependent. For instance, while N-methylation can stabilize specific turns, it can also disrupt helical structures if introduced at positions not involved in hydrogen bonding. rsc.org A systematic study of N-methylated cyclic penta-alanine peptides revealed that N-methylation leads to high variability in their conformations, highlighting the nuanced influence of this modification. mdpi.com
The conformational changes induced by N-methylation directly translate to alterations in biological activity and receptor selectivity. researchgate.netnih.govwiley.com By constraining the peptide into a specific conformation, N-methylation can enhance its binding affinity for a particular receptor subtype. nih.gov For example, multiple N-methylations of a cyclic hexapeptide integrin antagonist were shown to increase its selectivity for different integrin subtypes. nih.gov Conversely, in some cases, N-methylation can lead to a decrease in biological activity if the induced conformation is not favorable for receptor binding. nih.gov This highlights the importance of a systematic "N-methyl scan" to identify the optimal positions for methylation to achieve the desired biological effect. nih.gov
One of the most significant advantages of N-methylation is the profound enhancement of a peptide's pharmacokinetic profile. researchgate.netnih.govmerckmillipore.comresearchgate.netnih.govwiley.com This modification addresses two of the major drawbacks of peptide-based drugs: poor metabolic stability and low oral bioavailability. nih.govwiley.com
N-methylation provides steric hindrance that protects the adjacent peptide bonds from cleavage by proteases, the enzymes responsible for degrading peptides in the body. researchgate.netmerckmillipore.comnih.govwiley.com This increased resistance to enzymatic degradation significantly extends the in-vivo half-life of the peptide. researchgate.net The protective effect of N-methylation can even extend to neighboring peptide bonds within the polypeptide chain. researchgate.net Studies have shown that N-methylated peptides exhibit enhanced stability in various biological media, including blood and intestinal wall homogenates. wiley.com
The improved metabolic stability, coupled with increased lipophilicity, contributes to enhanced oral bioavailability of N-methylated peptides. researchgate.netmerckmillipore.comnih.govwiley.com By resisting degradation in the gastrointestinal tract and having an improved ability to cross cell membranes, these modified peptides are more likely to reach the systemic circulation after oral administration. wiley.com A notable example is a tri-N-methylated analog of the Veber-Hirschmann peptide, which demonstrated an oral bioavailability of 10% in rats, a significant achievement for a peptide therapeutic. nih.govoregonstate.edu Research has shown that multiple N-methylations can be a viable strategy to achieve oral bioavailability for peptidic drugs. wiley.com
Detailed Research Findings
The table below summarizes the key properties and effects of N-methylation on peptides, drawing from various research findings.
| Property | Effect of N-Methylation | Research Finding |
| Conformational Freedom | Decreased | N-methylation introduces steric hindrance, restricting backbone rotation. rsc.org |
| Amide Geometry | Increased propensity for cis-amide bonds | Lowers the energy barrier for cis/trans isomerization. rsc.org |
| Biological Activity | Modulated (can be increased or decreased) | Dependent on the specific peptide and position of methylation. nih.gov |
| Receptor Selectivity | Can be increased | Constrains the peptide into a conformation that favors a specific receptor subtype. nih.gov |
| Metabolic Stability | Increased | Provides steric protection against proteolytic enzymes. researchgate.netmerckmillipore.comwiley.com |
| Oral Bioavailability | Increased | Improved metabolic stability and membrane permeability contribute to this. nih.govwiley.comoregonstate.edu |
Enhancement of Pharmacokinetic Properties
Altered Membrane Permeability
A significant challenge in the development of peptide-based drugs is their limited ability to cross cell membranes. The incorporation of N-methyl amino acids into a peptide backbone is a valuable strategy to improve this property. scielo.org.mx N-methylation enhances membrane permeability by inducing several conformational and physicochemical changes. scielo.org.mxresearchgate.net By replacing an amide proton with a methyl group, N-methylation eliminates a hydrogen bond donor, which can disrupt the intramolecular hydrogen bonding networks that often render large peptides impermeable. aralezbio.comscielo.org.mxbohrium.com This modification increases the lipophilicity of the peptide while also potentially increasing its aqueous solubility. scielo.org.mx
Furthermore, the addition of the methyl group introduces steric hindrance, which restricts the conformational flexibility of the peptide backbone. aralezbio.comscielo.org.mx This can lead to a more stable, "saddle-shaped" conformation that shields the polar amide groups from the solvent and presents a more hydrophobic surface, facilitating passive diffusion across the lipid bilayer of cell membranes. aralezbio.comacs.org Studies on cyclic peptides have shown that N-methylation can maintain or improve cell permeability, sometimes increasing it up to 3-fold, by influencing the peptide's conformational dynamics. bohrium.comacs.org
Applications in Combating Drug Resistance
The development of drug resistance is a major obstacle in treating various diseases. In the context of peptide therapeutics, a primary mechanism of inactivation, and thus a form of drug resistance, is their rapid degradation by proteolytic enzymes in the gut and serum. scielo.org.mxresearchgate.net N-methylation of amino acid residues within a peptide is a well-established strategy to combat this by enhancing resistance to proteases. enamine.netaralezbio.comresearchgate.net
The methyl group on the amide nitrogen provides steric bulk that can block the access of proteolytic enzymes to the cleavage site, thereby preventing the peptide's degradation. aralezbio.comscielo.org.mx This increased enzymatic stability prolongs the half-life and bioavailability of the peptide drug, allowing it to reach its target and exert its therapeutic effect. enamine.netaralezbio.com For instance, substituting a natural amino acid with its N-methylated version can prevent enzymatic cleavage at that specific site. researchgate.net This strategy is crucial in the optimization of peptide therapeutics, including cyclic peptides, to overcome their inherent instability. enamine.net Interestingly, while researchers use N-methylation to make drugs more robust, some bacteria have evolved to use N-methylation as a mechanism to confer resistance to antibacterial compounds. pnas.org
Overview of Boc-N-methyl-D-leucine as a Key Amino Acid Derivative in Advanced Synthesis
This compound is a non-natural, protected amino acid derivative that serves as a vital component in various advanced chemical syntheses. jylpharm.comchemsrc.com As a derivative of the essential amino acid D-leucine, it features two key modifications: a methyl group on the alpha-amino group (N-methylation) and a tert-butyloxycarbonyl (Boc) protecting group. jylpharm.com This specific structure makes it a valuable building block for creating complex peptides with tailored properties for scientific investigation. jylpharm.com
The presence of the Boc group allows for controlled, stepwise addition of the amino acid during solid-phase peptide synthesis, while the N-methyl group and the D-configuration of the stereocenter impart unique structural and functional characteristics to the resulting peptides. scielo.org.mxchemimpex.com These include enhanced stability and the ability to probe specific molecular interactions. chemimpex.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 89536-84-5 |
| Molecular Formula | C12H23NO4 |
| Molecular Weight | 245.32 g/mol |
| Appearance | White to off-white powder |
| Density | 1.1 ± 0.1 g/cm³ chemsrc.com |
| Boiling Point | 338.2 ± 21.0 °C at 760 mmHg chemsrc.com |
| Flash Point | 158.3°C guidechem.com |
Note: This table contains interactive data. Click on the values for more details where available.
Role as a Building Block in Peptide Synthesis
This compound is a crucial building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). jylpharm.comchemimpex.comchemicalbook.com The Boc protecting group on the N-terminus prevents unwanted reactions during the coupling of amino acids, ensuring that the peptide chain is assembled in the correct sequence. scielo.org.mxchemimpex.com This group can be readily removed under specific acidic conditions, allowing for the subsequent addition of the next amino acid in the chain. scielo.org.mx
The incorporation of an N-methylated amino acid like this compound introduces specific conformational constraints into the peptide backbone. chemimpex.com While the steric hindrance caused by the N-methyl group can sometimes make the coupling reaction more challenging, requiring specific coupling reagents like HATU for better yields, it is also a tool to influence the final three-dimensional structure of the peptide. scielo.org.mxchemimpex.com This structural influence is critical for designing peptides with specific binding affinities and biological activities. chemimpex.com The use of the D-isomer further expands the structural diversity and allows for the creation of peptides that are less susceptible to degradation by natural proteases, which typically recognize L-amino acids. mdpi.com
Importance in Pharmaceutical Research and Drug Development
In pharmaceutical research and drug development, this compound is employed to create novel peptide-based therapeutics with improved pharmacological profiles. jylpharm.comchemimpex.com The structural features it imparts—N-methylation and D-configuration—are used to overcome common limitations of peptide drugs, such as poor stability and low bioavailability. scielo.org.mx
By incorporating this building block, medicinal chemists can modify peptide structures to enhance efficacy, selectivity, and stability. chemimpex.com N-methylation, as previously discussed, improves resistance to enzymatic degradation and can enhance membrane permeability, both of which are critical for a drug's effectiveness. aralezbio.comscielo.org.mx The use of a D-amino acid also contributes significantly to metabolic stability. mdpi.com Therefore, this compound is a valuable tool for developing new drugs, particularly in research areas like oncology and neurology where precise molecular interactions are essential for therapeutic success. jylpharm.comchemimpex.com
Utility in Biochemical Research
Beyond its role in drug development, this compound serves as a specialized tool in fundamental biochemical research. jylpharm.com Its unique chemical structure allows it to be used as a probe to investigate complex biological processes at the molecular level. jylpharm.com Researchers utilize peptides containing N-methyl-D-leucine to study protein-ligand interactions, protein structure and function, and the kinetics and inhibitory mechanisms of enzymes. jylpharm.com
The defined conformational state induced by the N-methyl group can help in understanding the specific structural requirements for a peptide to bind to a receptor or enzyme active site. chemimpex.com By systematically replacing standard amino acids with derivatives like this compound, scientists can perform structure-activity relationship (SAR) studies to delineate the role of specific amide bonds and side chains in a peptide's biological function. scielo.org.mx These studies are fundamental to advancing our understanding of cellular functions and provide the basis for rational drug design.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJFAOXATCRIKU-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies for Boc N Methyl D Leucine and Its Derivatives
General Principles of N-Methylation in Amino Acid Synthesis
N-methylation is a key modification in peptide synthesis that can enhance the therapeutic potential of peptide-based drugs. nih.gov The process involves the substitution of a hydrogen atom on the nitrogen of an amino acid's amino group with a methyl group. This structural change can lead to increased resistance to enzymatic degradation, improved cell membrane permeability, and controlled peptide conformation. chemimpex.com
Several methods exist for the N-methylation of amino acids. nih.gov One common approach involves the use of a protecting group for the amino acid's amino function, followed by methylation and subsequent deprotection. The choice of protecting group and methylation agent is crucial to ensure high yields and prevent side reactions, such as racemization or over-methylation. cdnsciencepub.comresearchgate.net
Synthetic Pathways for Boc-N-methyl-D-leucine
The synthesis of this compound typically follows a multi-step pathway that begins with the protection of the amino group of D-leucine, followed by N-methylation, and in some cases, esterification and subsequent deprotection of the carboxyl group. researchgate.net
Boc Protection of D-leucine
The first step in the synthesis is the protection of the amino group of D-leucine using a tert-butoxycarbonyl (Boc) group. medchemexpress.com This is a widely used protecting group in peptide synthesis due to its stability under various reaction conditions and its ease of removal under mild acidic conditions. rsc.org The reaction involves treating D-leucine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This results in the formation of Boc-D-leucine. vulcanchem.comresearchgate.net
N-Methylation Strategies
Once the amino group is protected, the next crucial step is N-methylation. Several strategies have been developed to achieve this transformation efficiently and selectively.
A prevalent method for the N-methylation of Boc-protected amino acids involves the use of methyl iodide (CH₃I) as the methyl source and a strong base, such as sodium hydride (NaH), in a suitable solvent like tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.net The sodium hydride deprotonates the nitrogen of the Boc-protected amino group, forming a sodium salt which then reacts with methyl iodide in an Sₙ2 reaction to yield the N-methylated product. acs.orgcdnsciencepub.com This method has been shown to be effective for a variety of amino acids. researchgate.net
It has been observed that the selective N-methylation of Boc-protected amino acids with a free carboxyl group, like Boc-valine, using methyl iodide and sodium hydride in THF is possible. acs.orgnih.gov This selectivity is attributed to the chelation of the carboxylate group by the sodium cation, which significantly slows down its methylation at room temperature, allowing the carbamate (B1207046) nitrogen to be methylated preferentially. researchgate.netacs.orgnih.gov
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Notes |
| Boc-protected amino acid | Methyl iodide | Sodium Hydride | THF | N-methylated Boc-amino acid | The reaction proceeds via an Sₙ2 mechanism. acs.org |
| Boc-valine | Methyl iodide | Sodium Hydride | THF | Selective N-methylation | Chelation of the carboxylate by Na+ protects it from methylation. researchgate.netacs.orgnih.gov |
Achieving selective mono-N-methylation is a significant challenge in the synthesis of N-methylated amino acids, as the formation of dimethylated byproducts can occur. Researchers have explored various techniques to enhance selectivity.
One approach involves a two-step sequence starting with the mono-N-benzylation of the amino acid via reductive amination. The bulky benzyl (B1604629) group acts as a steric hindrance, preventing bis-alkylation. Subsequent N-methylation can then be achieved, followed by debenzylation through hydrogenolysis to yield the mono-N-methylated amino acid. chemspider.com
Another strategy for selective N-methylation of Boc-protected amino acids with a free carboxyl group relies on the principle of chelation. As mentioned earlier, the use of sodium hydride in THF can lead to selective N-methylation due to the formation of a sodium chelate with the carboxylate group, which deactivates it towards methylation. acs.org
| Method | Key Features | Outcome |
| Reductive Amination with Benzyl Group | Use of a bulky benzyl group as a steric block. | Prevents bis-alkylation, leading to mono-N-methylated product after debenzylation. chemspider.com |
| Chelation with Sodium Hydride | Formation of a sodium chelate with the free carboxyl group in THF. | Deactivates the carboxylate towards methylation, resulting in selective N-methylation. acs.org |
Utilizing Methyl Iodide and Sodium Hydride
Benzyl Ester Formation and Subsequent Deprotection
In some synthetic routes, the carboxylic acid of the N-methylated amino acid is protected as a benzyl ester. This can be achieved by reacting the Boc-N-methyl-amino acid with benzyl bromide in the presence of a base like cesium carbonate. tandfonline.com The benzyl ester group is advantageous as it can be removed under mild conditions through hydrogenolysis, which typically does not affect the Boc protecting group. acs.org
Alternatively, a one-pot method for the deprotection of the Boc group and the simultaneous formation of the N-methyl amino acid benzyl ester has been reported. tandfonline.comtandfonline.com This process uses p-toluenesulfonic acid (p-TsOH) under microwave irradiation. tandfonline.com This method offers a more efficient route to the desired benzyl-protected N-methyl amino acid. tandfonline.com
Integration into Peptide Synthesis
The incorporation of N-methylated amino acids like this compound into a growing peptide chain presents unique challenges due to the steric hindrance of the N-methyl group. chemimpex.com This section details the methods and strategies employed to effectively integrate this modified amino acid using both solid-phase and solution-phase techniques.
Solid-Phase Peptide Synthesis (SPPS) Applications
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. chemimpex.comiris-biotech.de this compound is well-suited for Boc-based SPPS protocols. sigmaaldrich.comchemicalbook.com In this strategy, the peptide is assembled on a resin, and excess reagents and byproducts are removed by simple filtration and washing steps. iris-biotech.de
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a common approach. The N-terminus of the growing peptide chain is protected by the acid-labile Boc group, while side chains are protected by benzyl-based groups. iris-biotech.de The thioester bond, often used in peptide ligation strategies, is stable to the trifluoroacetic acid (TFA) used for Boc deprotection, making direct synthesis of peptide thioesters via Boc-SPPS feasible. nih.gov However, a significant limitation of traditional Boc-SPPS is the requirement for hazardous anhydrous hydrogen fluoride (B91410) (HF) for the final cleavage of the peptide from the resin. nih.govnih.gov To circumvent this, HF-free Boc-SPPS methods have been developed, utilizing alternative cleavage cocktails like TFA/TMSBr. nih.gov
A typical SPPS cycle involves the following steps:
Attachment: The first amino acid is anchored to the solid support. iris-biotech.de
Deprotection: The N-terminal protecting group (e.g., Boc) is removed. iris-biotech.de
Coupling: The next protected amino acid, such as this compound, is coupled to the deprotected N-terminus. iris-biotech.de
Washing: Excess reagents are washed away. iris-biotech.de
This cycle is repeated until the desired peptide sequence is assembled. iris-biotech.de For sterically hindered residues like N-methylated amino acids, specialized coupling reagents and conditions are often necessary to achieve high coupling efficiency. chemimpex.com
Solution-Phase Peptide Synthesis Techniques
Solution-phase peptide synthesis offers an alternative to SPPS, particularly for large-scale production or for peptides that are difficult to synthesize on a solid support. nih.govresearchgate.net In this approach, all reactants are dissolved in a suitable solvent. researchgate.net
One method involves the coupling of peptide fragments in solution. For instance, a dipeptide fragment containing N-methyl-leucine, Boc-L-prolyl-L-N-methylleucine-OH, can be coupled with another dipeptide fragment to form a linear tetrapeptide. nih.gov This process often employs coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in the presence of a base such as triethylamine (B128534) (TEA) or N-methylmorpholine (NMM). nih.gov
Recent advancements in solution-phase synthesis focus on improving efficiency and sustainability. The use of propylphosphonic anhydride (B1165640) (T3P®) as a coupling reagent has shown promise, enabling rapid and efficient peptide bond formation with minimal epimerization and generating water-soluble byproducts. researchgate.netmdpi.com This method is compatible with both N-Boc and N-Fmoc protected amino acids. researchgate.net
Coupling Agents and Racemization Suppression in Peptide Elongation
The coupling of sterically hindered N-methylated amino acids is a critical step where racemization—the loss of stereochemical integrity at the alpha-carbon—can occur. researchgate.net The choice of coupling reagent is paramount to ensure high yields and prevent the formation of diastereomeric impurities. nih.gov
The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate. rsc.org For N-methylated amino acids, an analogous oxazolonium ion is the likely intermediate. researchgate.net The presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative, 7-aza-1-hydroxybenzotriazole (HOAt), can suppress racemization. peptide.comacs.org These additives react with the activated amino acid to form an active ester, which is less prone to racemization than other activated species.
A variety of coupling reagents have been developed to facilitate difficult couplings and minimize racemization. These are broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.
| Coupling Agent Class | Examples | Additives for Racemization Suppression |
| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt, Oxyma |
| Phosphonium Salts | PyBOP, PyAOP, PyBrOP | HOBt, HOAt |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | HOBt, HOAt |
Table 1: Common Coupling Agents and Additives
For the particularly challenging couplings involving N-methylated amino acids, more reactive reagents are often employed. Phosphonium salts like (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) and halogenated phosphonium salts like PyBrOP have proven effective. researchgate.netpeptide.com Uronium/aminium reagents such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and (1-((1-(Cyano-2-ethoxy-2-oxoethylidene)amino)oxy)dimethylamino-morpholinomethylene)methanaminium hexafluorophosphate (COMU) are also highly efficient. acs.orgresearchgate.netpeptide.com COMU, in particular, has shown excellent performance with reduced epimerization. acs.org
Microwave-Assisted Couplings in N-Methylated Peptide Synthesis
Microwave-assisted peptide synthesis has emerged as a powerful technique to accelerate reaction times and improve coupling yields, especially for difficult sequences involving sterically hindered or N-methylated amino acids. nih.govspringernature.comnih.gov The application of microwave energy can overcome the kinetic barriers associated with the acylation of the secondary amine of an N-methylated residue. researchgate.net
Studies have shown that microwave heating can significantly enhance the efficiency of coupling Fmoc-amino acids to N-methylated residues. researchgate.netnih.gov For example, a microwave-assisted method using COMU as the coupling reagent has been developed for the efficient incorporation of Fmoc-amino acids into sterically hindered N-methylated amino acid residues. researchgate.net This approach often leads to higher purity and yields in a shorter amount of time compared to conventional room temperature couplings. nih.gov
However, the benefits of microwave heating are not universal for all amino acid couplings. In some cases, such as the incorporation of Fmoc-Arg(Pbf)-OH, room temperature coupling may yield better results due to the suppression of side reactions like lactam formation. researchgate.net The choice of solvent is also critical in microwave-assisted synthesis, with N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP) being the most common. rsc.org
Derivatization for Advanced Research
Beyond its direct use in peptide synthesis, this compound can be chemically modified to create novel molecular structures for advanced research applications.
Synthesis of N-Boc Protected Leucine-Linked Triazoles
A significant area of derivatization involves the synthesis of triazole-containing compounds. A library of N-Boc protected Leucine-linked 1,4-disubstituted 1,2,3-triazoles has been synthesized in high yields. researchgate.netnih.gov This synthesis is achieved through a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". researchgate.net
Preparation of 5-nitroimidazolyl-benzoic acid derivatives of N-methyl amino acids
A notable class of derivatives synthesized from N-methylated amino acids, including this compound, are those coupled with 5-nitroimidazolyl-benzoic acid. These compounds are of interest due to the biological activities associated with imidazole-containing molecules. jocpr.comresearchgate.netitmedicalteam.pl The synthesis is typically achieved through a solution-phase peptide coupling technique. jocpr.comitmedicalteam.pl
The general strategy involves several key steps. First, the parent amino acid is protected with a tert-butyloxycarbonyl (Boc) group. researchgate.netitmedicalteam.pl The carboxyl group is subsequently protected, often as a methyl ester, using reagents like thionyl chloride in methanol. researchgate.netjocpr.com N-methylation of the Boc-protected amino acid ester is then carried out using methyl iodide and a strong base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF). researchgate.netitmedicalteam.pl The resulting N-methylated amino acid ester is then coupled with 4-[2'-(5'-nitro)imidazolyl]benzoic acid. itmedicalteam.plresearchgate.net This coupling reaction is facilitated by a coupling agent, such as diisopropylcarbodiimide (DIPC), and a base, like triethylamine (Et3N), in a solvent such as chloroform (B151607) (CHCl3) or THF. researchgate.netjocpr.com
| Step | Reactants | Reagents/Conditions | Product |
| 1. Esterification | D-Leucine | Thionyl chloride, Methanol | D-Leucine methyl ester hydrochloride |
| 2. Boc Protection | D-Leucine methyl ester | Di-tert-butyl dicarbonate (Boc)₂O | Boc-D-Leucine methyl ester |
| 3. N-Methylation | Boc-D-Leucine methyl ester | Sodium hydride (NaH), Methyl iodide (CH₃I), THF | This compound methyl ester |
| 4. Coupling | This compound methyl ester, 4-[2'-(5'-nitro)imidazolyl]benzoic acid | DIPC, Et₃N, THF or CHCl₃, Room Temp, 24h | 4-[2'-(5'-nitro)imidazolyl]benzoyl(N-Me)-D-leucine methyl ester |
This table presents a generalized synthesis pathway based on literature procedures. researchgate.netitmedicalteam.pljocpr.com
This methodology provides a reliable route to novel peptide-like structures where the unique properties of both the N-methylated amino acid and the nitroimidazole moiety are combined. jocpr.com The introduction of N-methylation can enhance the activity of the resulting peptide compared to its unmethylated counterpart. jocpr.com
Synthesis of β-peptides incorporating N-Boc-protected amino acid esters
The incorporation of this compound derivatives into β-peptides is another significant area of synthetic research. β-peptides are polymers of β-amino acids that can form stable secondary structures and often exhibit resistance to enzymatic degradation. The synthesis of β-peptides frequently begins with α-amino acids, which are converted to their β-amino acid counterparts through a process of homologation (chain extension by one carbon atom).
A classic and widely used method for this transformation is the Arndt-Eistert synthesis. nih.govnih.gov This multi-step process can be applied to N-Boc protected α-amino acids like Boc-D-leucine to produce the corresponding β-amino acid, which can then be incorporated into a peptide chain.
The key steps of the Arndt–Eistert homologation starting from a Boc-protected α-amino acid are:
Activation of the Carboxylic Acid: The Boc-protected α-amino acid is first converted into an acid chloride.
Formation of a Diazoketone: The acid chloride reacts with diazomethane (B1218177) to form a diazoketone intermediate. nih.gov
Wolff Rearrangement: The diazoketone, in the presence of a metal catalyst (like silver benzoate) and a nucleophile (like methanol), undergoes a Wolff rearrangement to form a β-amino acid ester. nih.gov
Once the N-Boc-β-amino acid ester is synthesized, it can be used as a building block in peptide synthesis. The Boc protecting group can be removed using an acid, such as trifluoroacetic acid (TFA), and the resulting free amine of the β-amino acid ester can be coupled with another N-protected amino acid (either α or β) using standard peptide coupling reagents like HOBt/EDC or DCC/HOBt. nih.govnih.govnih.gov
| Stage | Description | Key Reagents |
| Homologation | Conversion of N-Boc-α-amino acid to N-Boc-β-amino acid ester via Arndt-Eistert synthesis. | 1. Oxalyl chloride or SOCl₂2. Diazomethane (CH₂N₂)3. Silver Benzoate (PhCO₂Ag), Methanol (MeOH) |
| Deprotection | Removal of the Boc protecting group from the newly formed β-amino acid ester. | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) |
| Coupling | Formation of a peptide bond between the β-amino acid ester and an N-Boc-protected amino acid. | EDC, HOBt, Et₃N or NMM |
This table outlines the general sequence for incorporating a β-amino acid, derived from an α-amino acid, into a peptide. nih.govnih.gov
While effective, the Arndt-Eistert synthesis utilizes diazomethane, which is highly toxic and explosive. Safer, alternative methods for the homologation of α-amino acids to β-amino acids have been developed to circumvent this hazard. rsc.org These newer methods provide more efficient and scalable routes for preparing chiral N-Boc-β-amino acid esters. rsc.org Regardless of the homologation method, the resulting N-Boc-β-amino acid building block is a valuable component for synthesizing modified peptides with unique structural and biological properties.
Advanced Characterization and Analytical Techniques
Spectroscopic Characterization of Boc-N-methyl-D-leucine and its Derivatives
Spectroscopic methods provide fundamental information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to its distinct proton environments. Key signals include those for the nine equivalent protons of the tert-butoxycarbonyl (Boc) group, the protons of the leucine (B10760876) side chain (isobutyl group), the N-methyl protons, and the alpha-proton. rsc.org The chemical shifts and splitting patterns of these signals are crucial for confirming the compound's identity. For instance, ¹H NMR spectra run in various deuterated solvents like CDCl₃, D₂O, and DMSO-d₆ can help resolve overlapping signals and account for solvent-induced chemical shift variations.
¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. mdpi.com This includes the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, and the various carbons of the N-methyl and leucine side chain. mdpi.commdpi.com The chemical shifts of these carbons are highly sensitive to their local electronic environment, making ¹³C NMR a powerful technique for verifying the structural integrity of the molecule. mdpi.comresearchgate.net In some cases, two-dimensional NMR techniques like COSY and HSQC are utilized to resolve complex spectra and confirm proton-carbon correlations.
Below is a table summarizing typical NMR data for Boc-protected amino acids.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H | Boc group (C(CH₃)₃) | ~1.40-1.51 | A strong singlet representing 9 protons. rsc.org |
| ¹H | N-CH₃ | ~2.68-2.93 | A singlet representing 3 protons. mdpi.com |
| ¹H | Leucine side chain (CH, CH₂) | Variable | Complex multiplets. |
| ¹H | α-CH | Variable | Typically a multiplet. |
| ¹³C | Boc group (C(CH₃)₃) | ~28.3-28.5 | |
| ¹³C | Boc group (C(CH₃)₃) | ~79.3-80.5 | Quaternary carbon signal. rsc.orgmdpi.com |
| ¹³C | Carbonyl (Boc) | ~155.5-156.0 | |
| ¹³C | Carbonyl (Acid) | ~170.3-174.6 | mdpi.comuni-tuebingen.de |
| ¹³C | N-CH₃ | ~30.1-30.5 | mdpi.com |
| ¹³C | Leucine side chain (CH, CH₂, CH₃) | Variable | Multiple signals in the aliphatic region. |
| ¹³C | α-C | ~50.7-54.9 | mdpi.com |
This table presents generalized data; specific shifts can vary based on solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific wavenumbers. The FTIR spectrum of a Boc-protected amino acid typically shows characteristic absorption bands. nih.govthieme-connect.com
Key vibrational bands for this compound include:
C=O Stretching (Carbamate): A strong absorption band is typically observed around 1670-1688 cm⁻¹, corresponding to the carbonyl group of the Boc protecting group. nih.govresearchgate.net
C=O Stretching (Carboxylic Acid): The carbonyl of the carboxylic acid group usually appears as a strong band around 1712 cm⁻¹. nih.gov
C-H Stretching: Aliphatic C-H stretching vibrations from the leucine and methyl groups are seen in the 2800-3000 cm⁻¹ region. nih.gov
N-H Stretching: In secondary amides like this, the N-H stretching band can be observed, though its position is sensitive to hydrogen bonding. researchgate.net
C-O Stretching: Bands associated with the C-O bonds of the carbamate (B1207046) and carboxylic acid are also present.
tert-Butyl Group: Characteristic bands for the tertiary butyl group of the Boc moiety are found around 1365-1380 cm⁻¹. nih.gov
The presence and position of these bands confirm the successful incorporation of the Boc protecting group and the integrity of the amino acid structure. researchgate.netresearchgate.net
Mass Spectrometry (MS, HRMS, ESI-MS)
Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique is commonly used for analyzing polar molecules like amino acid derivatives. nih.gov It allows for the determination of the molecular weight by observing the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. mdpi.com For this compound (C₁₂H₂₃NO₄, molecular weight 245.32 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak corresponding to one of these ions.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. This is a powerful tool for unambiguously identifying the compound and distinguishing it from other molecules with the same nominal mass. mdpi.com
Fragmentation Analysis: In tandem MS (MS/MS), the parent ion is fragmented, and the resulting daughter ions provide structural information. A characteristic fragmentation pattern for Boc-protected amino acids involves the loss of the Boc group or parts of it. uni-saarland.de For N-methylated amino acids derivatized with ethyl chloroformate, a common fragment ion is [M-COOC₂H₅]⁺. nih.gov
Enantiomeric and Chiral Purity Determination
Ensuring the enantiomeric purity of this compound is crucial, as the biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. mdpi.com Chromatographic methods are the primary means of assessing chiral purity.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for separating enantiomers. cat-online.com
Principle: CSPs create a chiral environment within the column, leading to differential interactions with the D- and L-enantiomers. This results in different retention times, allowing for their separation and quantification.
Types of CSPs: A variety of CSPs are effective for separating N-blocked amino acids. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin (e.g., CHIROBIOTIC T) or ristocetin (B1679390) A (e.g., CHIROBIOTIC R), are particularly popular due to their broad selectivity and compatibility with both reversed-phase and polar organic mobile phases. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Crown-ether based CSPs are also well-suited for separating D- and L-amino acid enantiomers. chromatographyonline.com
Method: The N-blocked amino acid is dissolved in a suitable solvent and injected into the HPLC system. By monitoring the detector signal (typically UV), two separate peaks corresponding to the D- and L-enantiomers can be observed if both are present. sigmaaldrich.com The area under each peak is proportional to the concentration of that enantiomer, allowing for the determination of enantiomeric excess (ee). This method can typically detect optical antipodes down to a limit of quantification of 0.1%. cat-online.com
| CSP Type | Commercial Name Example | Suitable for |
| Macrocyclic Glycopeptide | CHIROBIOTIC T, CHIROBIOTIC R | N-derivatized amino acids (including t-BOC), underivatized amino acids. sigmaaldrich.comsigmaaldrich.com |
| Crown Ether | CROWNPAK CR-I | D- and L-amino acid enantiomers. chromatographyonline.comchromatographytoday.com |
| Pirkle-type | (S)-Leucine derived CSP | N-protected α-amino acids as anilide derivatives. researchgate.net |
This table provides examples and is not exhaustive.
Gas Chromatography (GC) for Enantiomeric Purity
Gas Chromatography (GC) on a chiral stationary phase is another powerful technique for determining the enantiomeric purity of amino acids, including N-methylated ones. cat-online.comnih.gov
Derivatization: A key step for GC analysis of amino acids is their conversion into volatile derivatives. uni-tuebingen.denih.gov This is often achieved through a two-step process of esterification followed by acylation (e.g., forming N-trifluoroacetyl/alkyl esters). uni-tuebingen.decat-online.com For N-methyl amino acids, derivatization with reagents like ethyl chloroformate has also been successfully employed. nih.govresearchgate.net
Separation: The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, such as Chirasil-Val. cat-online.comresearchgate.net The different interactions between the enantiomers and the CSP lead to different elution times.
Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. cat-online.com GC-MS provides the added advantage of mass information, which aids in the positive identification of the analyte peaks. nih.gov
Accuracy: For high accuracy, it is sometimes beneficial to use two columns with oppositely configured CSPs (e.g., Chirasil-D-Val and Chirasil-L-Val) to verify results by reversing the elution order of the enantiomers. uni-tuebingen.de This method can achieve high precision, with errors in determining enantiomeric excess in the range of ±0.5%–2.5%. nih.govresearchgate.net
It's important to note that derivatization methods must be carefully chosen and optimized to prevent racemization, which would lead to inaccurate measurements of enantiomeric purity. researchgate.net
Optical Rotation Measurements
Optical rotation is a critical technique for the characterization of chiral compounds. It measures the extent to which a substance rotates the plane of polarized light. The direction and magnitude of this rotation are unique to a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength), making it an essential parameter for confirming the absolute configuration of molecules like this compound.
The specific rotation, denoted as [α], for this compound is positive, which is characteristic of its D-configuration. In contrast, its enantiomer, Boc-N-methyl-L-leucine, exhibits a negative optical rotation of a similar magnitude under identical conditions. chemimpex.comaksci.com For instance, a specific rotation value of +36 ± 2° has been reported for this compound in dichloromethane (B109758) (DCM). aksci.com The non-methylated parent compound, N-Boc-D-leucine, also shows a positive rotation, though the value is influenced by the absence of the N-methyl group and the solvent used. thermofisher.com
Table 1: Optical Rotation Data for Boc-leucine Derivatives
| Compound | Specific Rotation [α] | Conditions |
|---|---|---|
| This compound | +36 ± 2° | c = 1% in Dichloromethane aksci.com |
| Boc-N-methyl-L-leucine | -35 ± 2° | c = 1 in Dichloromethane chemimpex.com |
| Boc-N-methyl-L-leucine | -30 ± 1° | c = 1 in Dimethylformamide chemimpex.com |
| Boc-N-methyl-L-leucine | -29.0 to -24.0° | c = 0.5 in Ethanol (at 25°C) sigmaaldrich.com |
Precolumn Derivatization Techniques
Precolumn derivatization is a strategy used in chromatography, particularly High-Performance Liquid Chromatography (HPLC), to enhance the detection and separation of analytes. shimadzu.com In this method, the target molecule is reacted with a labeling agent (derivatizing reagent) before being introduced into the column. shimadzu.com This is especially useful for amino acids, which often lack a strong UV-absorbing chromophore. shimadzu.com The derivatization process can improve chromatographic behavior on reversed-phase columns and significantly increase detection sensitivity. shimadzu.combohrium.com
A significant challenge in the analysis of this compound arises from its nature as a secondary amino acid (due to the N-methyl group). Many common derivatizing reagents, such as o-phthalaldehyde (B127526) (OPA), react efficiently with primary amines but are non-reactive with secondary amines, making them unsuitable for this compound. actascientific.com
To overcome this, specialized chiral derivatizing agents (CDAs) that react with secondary amines are employed. These reagents not only facilitate detection but also allow for the separation of enantiomers by forming diastereomers that can be resolved on standard, non-chiral HPLC columns. nih.govnih.gov This indirect chiral separation is a powerful tool for determining enantiomeric purity. Reagents such as analogs of Marfey’s reagent and fluorenyl-based chloroformates are effective for this purpose. nih.govresearchgate.net
Table 2: Selected Precolumn Derivatization Reagents for Secondary Amino Acids
| Reagent | Abbreviation | Application Notes |
|---|---|---|
| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | A widely used chiral derivatizing agent for assigning the stereochemistry of amino acids, including N-methylated forms. nih.govresearchgate.net |
| N-α-(5-fluoro-2,4-dinitrophenyl)-D/L-valine amide | FDNP-Val-NH₂ | An analog of Marfey's reagent, reported to offer better resolution and higher molar absorptivity for analyzing N-methylated amino acids. nih.gov |
| (+)-1-(9-fluorenyl)ethyl chloroformate | FLEC | A chiral reagent used for the HPLC determination of N-methylated amino acids in biological tissues. nih.gov |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is exceptionally sensitive to the stereochemistry and conformation of molecules. While a specific CD spectrum for isolated this compound is not widely published, the utility of the technique is well-documented in studying peptides that incorporate this residue. rsc.orgacs.org
The inclusion of an N-methyl-D-leucine residue into a peptide sequence has a profound impact on the peptide's secondary structure. CD and Vibrational Circular Dichroism (VCD) spectroscopy are powerful tools for elucidating these conformational preferences. rsc.org Research on cyclic tetrapeptides with the general structure cyclo(Boc-Cys-Pro-X-Cys-OMe) has demonstrated that when the 'X' position is occupied by D-leucine, the peptide predominantly adopts a βII turn structure. rsc.org This conformation is directly observable through the characteristic signals in the VCD spectrum. rsc.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Boc-N-methyl-L-leucine |
| N-Boc-D-leucine |
| Acetic acid |
| Dichloromethane (DCM) |
| Dimethylformamide (DMF) |
| Ethanol |
| o-phthalaldehyde (OPA) |
| phenyl isothiocyanate (PITC) |
| dansyl chloride |
| 9-Fluorenylmethyl-chloroformate (FMOC) |
| (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) |
| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) |
| N-α-(5-fluoro-2,4-dinitrophenyl)-D/L-valine amide (FDNP-Val-NH₂) |
| 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate (GITC) |
| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) |
Computational Chemistry and Modeling Studies
Conformational Analysis of Boc-N-methyl-D-leucine and N-Methylated Peptides
The introduction of a methyl group on the amide nitrogen of a peptide backbone, as seen in this compound, induces significant changes in the local and global conformation of peptides. wiley.compeptide.com These alterations are a direct consequence of the steric hindrance imposed by the methyl group and the removal of the amide proton, which is a hydrogen bond donor.
Influence of N-Methyl Groups on Peptide Conformation
N-methylation is a powerful tool for modulating the conformational landscape of peptides. wiley.com The steric clash introduced by the N-methyl group can restrict the rotation around the peptide bond, influencing the accessible dihedral angles (phi and psi) of the preceding residue and the N-methylated residue itself. wiley.com This restriction can lead to a more defined and sometimes novel three-dimensional structure. peptide.com
One of the most significant impacts of N-methylation is its propensity to facilitate the formation of a cis-peptide bond, a conformation that is energetically less favorable in standard peptides. wiley.com This ability to promote cis isomers expands the conformational diversity that can be accessed by a peptide sequence, potentially leading to structures with improved binding affinity and selectivity for biological targets. mdpi.com For instance, in cyclic peptides, N-methylation can lead to high variability in their conformations. mdpi.com
Backbone Flexibility and Hydrogen Bonding Patterns
The replacement of an amide proton with a methyl group directly eliminates a hydrogen bond donor site in the peptide backbone. peptide.com This modification has profound effects on the intramolecular and intermolecular hydrogen bonding patterns that are crucial for stabilizing secondary structures like helices and sheets, as well as for interactions with solvent and binding partners. rsc.orgnih.gov
In non-polar environments, such as a cell membrane, the reduction in hydrogen bond donor capacity can be beneficial. It can encourage the formation of intramolecular hydrogen bonds between the remaining amide protons and carbonyl oxygens, leading to more compact and membrane-permeable conformations. nih.gov However, the loss of a hydrogen bond donor can also disrupt established hydrogen bonding networks, leading to a destabilization of certain secondary structures. rsc.org
The impact of N-methylation on backbone flexibility is complex. While it can globally restrict the peptide's conformational freedom, it can also introduce localized flexibility by disrupting rigid secondary structures. peptide.comnih.gov The interplay between steric hindrance, altered hydrogen bonding, and the propensity for cis-amide bonds ultimately dictates the unique conformational signature of an N-methylated peptide. rsc.orgnih.gov
Molecular Docking and Dynamics Simulations
Computational techniques like molecular docking and molecular dynamics (MD) simulations are invaluable for predicting how N-methylated peptides, including those containing this compound, interact with biological macromolecules. nih.gov
Prediction of Binding Modes and Interactions
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor. For peptides containing this compound, docking studies can help to identify the key interactions, such as hydrophobic contacts and hydrogen bonds, that stabilize the peptide-protein complex. The steric bulk of the Boc protecting group and the N-methyl group are explicitly considered in these calculations, providing insights into how these modifications influence the binding mode. nih.gov
For example, docking studies have been used to understand how the reduced backbone flexibility of N-methylated peptides can lead to increased receptor selectivity. By pre-disposing the peptide into a conformation that is complementary to the binding site of a specific target, off-target interactions can be minimized.
Protein-Ligand Interaction Studies
Molecular dynamics simulations provide a dynamic view of the interactions between a peptide and its target protein over time. rsc.org These simulations can reveal the conformational changes that occur upon binding and the stability of the resulting complex. For N-methylated peptides, MD simulations can be used to assess how the altered flexibility and hydrogen bonding capacity affect the binding kinetics and thermodynamics. nih.govrsc.org
MD simulations can also be used to study the effect of N-methylation on the solvation of the peptide and the peptide-protein complex. The increased lipophilicity resulting from N-methylation can lead to a more favorable desolvation energy upon binding, contributing to a higher binding affinity. rsc.org
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT), provide a high level of theoretical accuracy for studying the electronic structure and properties of molecules like this compound. nih.govrsc.org These methods are used to calculate various molecular properties that are not accessible through classical molecular mechanics methods.
DFT calculations have been employed to study the effect of N-methylation on the electronic properties of amino acids. nih.govrsc.org These studies have shown that N-methylation leads to an increase in the energy of the Highest Occupied Molecular Orbital (HOMO) and a decrease in the HOMO-LUMO energy gap, suggesting an increased chemical reactivity. nih.govresearchgate.net Furthermore, Natural Bond Orbital (NBO) analysis has revealed that N-methylation alters the charge distribution within the amide bond. nih.govrsc.org
Quantum chemical calculations are also used to determine the energy barrier for the cis-trans isomerization of the amide bond. Studies have shown that N-methylation lowers this energy barrier, which is consistent with the experimental observation that N-methylated peptides have a higher propensity to adopt cis-amide bond conformations. nih.govresearchgate.net
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and properties of modified amino acids. Studies on N-methylated amino acid derivatives provide a framework for understanding the computational profile of this compound. For instance, comprehensive theoretical analyses have been performed on N-methylated amino acid derivatives (Ac-X-OMe), including the leucine (B10760876) derivative, to probe the impact of N-methylation on their conformation and electronic character. researchgate.netlongdom.org
These studies typically employ well-established DFT functionals, such as B3LYP, often paired with basis sets like 6-311++G**, to perform geometry optimization and calculate various electronic parameters. longdom.org The choice of functional is critical; long-range corrected functionals like ωB97X-D are also used to accurately account for dispersion forces, which are significant in these systems. researchgate.net The primary finding from these computational investigations is that the addition of a methyl group to the amide nitrogen systematically alters the molecule's electronic properties. researchgate.netrsc.org N-methylation has been shown to increase properties like polarizability and dipole moment while also making the Gibbs free energy of solvation (ΔGsolv) more negative, suggesting enhanced water solubility. researchgate.netlongdom.org
Analysis of Electronic Properties and Reactivity
The electronic properties of an amino acid derivative are key determinants of its chemical reactivity. nih.gov DFT calculations allow for the quantification of several descriptors that predict this behavior, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a particularly important indicator of chemical stability; a smaller gap generally correlates with higher reactivity. nih.govmdpi.com
Further analysis using Natural Bond Orbital (NBO) theory reveals that upon N-methylation, the atomic charges on the amide nitrogen, carbon, and oxygen nuclei become more positive or less negative. researchgate.net This redistribution of electron density, along with changes in dipole moment and polarizability, provides a detailed picture of how N-methylation fine-tunes the molecule's reactivity profile.
Interactive Data Table: Comparison of Calculated Properties for Native vs. N-Methylated Leucine Derivative (Ac-Leu-OMe)
| Property | Native (Ac-Leu-OMe) | N-Methylated (Ac-NMe-Leu-OMe) | Change upon N-Methylation | Source |
| ClogP | 0.16 | 0.98 | +0.82 | rsc.org |
| Dipole Moment (Debye) | 2.76 | 3.32 | +0.56 | researchgate.net |
| Polarizability (a.u.) | 98.43 | 105.15 | +6.72 | researchgate.net |
| HOMO Energy (eV) | - | Higher (Less Negative) | ↑ | researchgate.netrsc.org |
| HOMO-LUMO Gap (eV) | - | Lower | ↓ | researchgate.netrsc.org |
Interactive Data Table: Calculated Global Reactivity Descriptors
| Descriptor | Definition | Implication of N-Methylation | Source |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Decreased gap suggests higher chemical reactivity. | researchgate.netrsc.org |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Influences electron transfer direction. | mdpi.com |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | A lower value indicates a "softer," more reactive molecule. | nih.govpnas.org |
| Global Electrophilicity (ω) | μ2 / 2η | Measures the propensity to accept electrons. | researchgate.net |
Structure Activity Relationship Sar Studies and Biological Impact
Impact of N-Methylation on Peptide Bioactivity
The introduction of a methyl group on the amide nitrogen of a peptide backbone, a modification inherent to Boc-N-methyl-D-leucine, profoundly influences the biological activity of peptides. This alteration imparts several key properties that are advantageous in the design of therapeutic agents.
N-methylation enhances the metabolic stability of peptides. chemicalbook.com Peptides containing N-methylated amino acids exhibit increased resistance to proteolytic degradation, a crucial factor in improving their in vivo half-life. chemicalbook.comnih.gov This modification also increases the lipophilicity and membrane permeability of peptides, facilitating their transport across cellular barriers. chemicalbook.comnih.gov Furthermore, N-methylation restricts the conformational flexibility of the peptide backbone, which can lead to a more defined three-dimensional structure. chemicalbook.comsmolecule.com This conformational constraint can be pivotal in enhancing binding affinity and selectivity for specific biological targets. smolecule.comnih.gov
Influence on Enzyme Mechanisms and Protease Inhibition
The presence of this compound in a peptide chain can significantly influence its interaction with enzymes, particularly proteases. The N-methyl group provides steric hindrance that can prevent the peptide from fitting into the active site of proteolytic enzymes, thereby inhibiting their activity. smolecule.com This increased resistance to enzymatic degradation is a key advantage in the development of peptide-based drugs. chemicalbook.comsmolecule.com
The incorporation of N-methylated amino acids is a strategy used in the design of protease inhibitors. By replacing a natural amino acid with its N-methylated counterpart at a cleavage site, the resulting peptide can act as a competitive inhibitor of the protease. Serine proteases, a major class of proteolytic enzymes, are a key target for such inhibitors. The catalytic mechanism of serine proteases involves a catalytic triad (B1167595) of amino acids in the active site that facilitates the cleavage of peptide bonds. Peptidomimetics containing N-methylated residues can disrupt this process. For example, in the development of inhibitors for the SARS-CoV-2 3CL protease, peptidomimetic structures are synthesized, and the inclusion of modified amino acids is a key design element. nih.gov The conformational constraints imposed by N-methylation can also lead to the design of more potent and selective enzyme inhibitors.
Design and Development of Biologically Active Peptides and Peptidomimetics
This compound is a valuable building block in the synthesis of biologically active peptides and peptidomimetics. chemimpex.com Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties such as enhanced stability and bioavailability. nih.govresearchgate.net The use of non-canonical amino acids like this compound is a common strategy in peptidomimetic design. nih.gov The D-configuration of the leucine (B10760876) residue, combined with N-methylation, contributes to increased resistance against enzymatic degradation by proteases that typically recognize L-amino acids. smolecule.com
The synthesis of peptides and peptidomimetics often involves solid-phase peptide synthesis (SPPS), where this compound can be readily incorporated into a growing peptide chain. chemimpex.com The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is crucial for controlling the reaction sequence during synthesis and can be easily removed under acidic conditions to allow for the formation of the next peptide bond. chemicalbook.com
Therapeutic Applications
The unique properties conferred by the incorporation of this compound have led to its use in the development of various therapeutic agents.
The modification of antimicrobial peptides (AMPs) with N-methylated amino acids, including derivatives of leucine, is a strategy being explored to enhance their therapeutic potential. N-methylation can improve the stability of AMPs against proteases, a significant hurdle for their clinical application. Studies have shown that substituting natural amino acids with N-methylated versions can result in analogs with similar or even greater antibacterial activity, particularly against strains like Pseudomonas aeruginosa.
In one study, the synthesis of an N-methylated analog of a proline-rich cyclic tetrapeptide from marine bacteria resulted in a compound with improved anthelmintic and antifungal activity. Another study on 2-amino-4-phenylthiazole (B127512) derivatives of amino acids and peptides found that leucine-containing compounds showed potent antimicrobial activity. asianpubs.org The incorporation of D-amino acids is also a known strategy to increase the stability and activity of antimicrobial peptides. Leucine-based cationic polymers have also demonstrated significant bactericidal efficacy. acs.org
The development of new antifungal agents is crucial due to the rise of fungal infections, especially in immunocompromised individuals. Peptides and their derivatives are being investigated as a promising class of antifungals. pensoft.net The incorporation of N-methylated amino acids can contribute to the antifungal potency of these compounds.
Anthelmintic Potential
Exploration of Protein-Protein Interactions
The modification of peptides with N-methylated D-amino acids is a recognized strategy for modulating protein-protein interactions (PPIs). These modifications confer two crucial properties: they constrain the peptide's conformation into a more rigid structure, and they increase resistance to protease degradation. tandfonline.com A constrained conformation can improve binding affinity and specificity by pre-organizing the peptide into the shape required to fit into a PPI interface, such as the hydrophobic groove in MDM2 that binds to p53. nih.gov
A specific area where N-methylated peptides have been explored is in the inhibition of pathogenic protein aggregation, a process central to diseases like Alzheimer's. acs.org N-methylated peptides are designed to act as "capping" agents. One face of the inhibitor peptide can hydrogen bond with an aggregating peptide (like amyloid-beta), but the other face, bearing the N-methyl group, cannot form the necessary hydrogen bonds for further aggregation, thus blocking the pathogenic process. acs.org The incorporation of a D-amino acid like D-leucine further enhances the stability of such inhibitors in a biological environment. nih.gov While specific studies focusing solely on this compound for inhibiting canonical PPIs are not prominent, its use is an logical extension of the established principles of using N-methylation and D-amino acids to create stable, conformationally defined peptide modulators. tandfonline.comchemimpex.com
Development of Enzyme Inhibitors
The development of potent and specific enzyme inhibitors often leverages non-standard amino acids to improve pharmacological properties. The use of D-leucine derivatives is an established strategy for creating peptide-based inhibitors that are more selective and possess improved pharmacokinetic profiles compared to their L-leucine counterparts. The D-configuration provides inherent resistance to degradation by most endogenous proteases, which preferentially recognize L-amino acids. tandfonline.com
N-methylation provides an additional layer of stability and conformational control. tandfonline.com The N-methyl group on the peptide backbone prevents recognition by many peptidases and eliminates a hydrogen bond donor, which can alter the peptide's binding mode and increase its membrane permeability. tandfonline.comnih.gov Therefore, incorporating a residue like N-methyl-D-leucine into a peptide sequence is a dual strategy to enhance metabolic stability and lock the peptide into a conformation that may be optimal for binding to an enzyme's active site. This approach is particularly valuable in designing inhibitors against proteases, such as leucine aminopeptidase, where leucine-like side chains are important for substrate recognition. tandfonline.com
Stereochemical Influences on Biological Activity
The stereochemistry of amino acids is a fundamental determinant of a peptide's structure and, consequently, its function. The use of this compound allows for precise investigation into these influences.
Enantiomeric Activity and Specificity
Enantiomeric specificity refers to the differential effects of two enantiomers (mirror-image molecules) on a biological system. This phenomenon arises when a chiral molecule interacts with a chiral environment, such as a protein receptor or an enzyme's active site.
The synthesis of the anthelmintic PF1022A and its inactive antipode is a classic illustration of this concept. tandfonline.com The natural peptide, containing N-methyl-L-leucine, is biologically active, while its mirror image, containing N-methyl-D-leucine, is not. This implies that the target of PF1022A is chiral and can distinguish between the two enantiomers, binding effectively to one but not the other.
Q & A
Q. How should researchers address batch-to-batch variability in this compound purity during large-scale peptide synthesis?
- Methodological Answer : Implement QC checkpoints using UPLC-MS for each batch. Optimize crystallization conditions (solvent polarity, cooling rates) to improve consistency. Use DOE (Design of Experiments) to identify critical process parameters .
Methodological Guidelines for Research Design
- Ethical and Safety Compliance : Follow institutional guidelines for chemical handling (e.g., glovebox use, waste disposal) . For in vivo studies, obtain IACUC/IRB approvals and reference protocols for peptide administration .
- Data Interpretation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions . Use frameworks like PICO to structure hypotheses around biological targets or therapeutic applications .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
